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molecular formula C6H10N4OS B1270450 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-44-5

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Cat. No. B1270450
M. Wt: 186.24 g/mol
InChI Key: ZPVDYLQZHMWCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06150385

Procedure details

A mixture of 5-bromo-1,3,4-thiadiazol-2-ylamine, K2HPO4 (5.7 g), and 5.3 ml of morpholine in 20 ml of DMF is heated at 80° C. under nitrogen for 18 hours, then diluted with 50 ml of water. The clear solution is placed in a continuous extractor and extracted with a brisk flow of dichloromethane for 18 hours. The solution is dried over MgSO4 and concentrated under reduced pressure, with toluene azeotropes to remove DMF. Recrystallization of the residual solid from 50 ml of acetonitrile and 100 ml of toluene affords 3.92 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.OP([O-])([O-])=O.[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>CN(C=O)C.O>[O:18]1[CH2:19][CH2:20][N:15]([C:2]2[S:6][C:5]([NH2:7])=[N:4][N:3]=2)[CH2:16][CH2:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NN=C(S1)N
Name
K2HPO4
Quantity
5.7 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.3 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a brisk flow of dichloromethane for 18 hours
Duration
18 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, with toluene azeotropes
CUSTOM
Type
CUSTOM
Details
to remove DMF
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residual solid from 50 ml of acetonitrile and 100 ml of toluene

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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